N,N,4-trimethylbenzenesulfonamide

Organic Synthesis Crystallization Solid-Phase Chemistry

Primary/secondary p-toluenesulfonamides cause inconsistent solubility and failed crystallizations due to intermolecular H-bonding. N,N,4-Trimethylbenzenesulfonamide (CAS 599-69-9) solves this: zero H-bond donors (HBD=0) ensure predictable physicochemical behavior. • HBD=0, TPSA 37.38 Ų - eliminates batch variability in extraction and chromatography. • mp 152-153°C, 97% purity - stable crystalline solid for accurate weighing and reliable reference standards. • Ideal for NDMA precursor synthesis and CNS-penetrant scaffold design.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 599-69-9
Cat. No. B166405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,4-trimethylbenzenesulfonamide
CAS599-69-9
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C
InChIInChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3
InChIKeyWZKOKGOAHBIPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,4-Trimethylbenzenesulfonamide: Physicochemical Overview


N,N,4-Trimethylbenzenesulfonamide (also known as N,N-dimethyl-p-toluenesulfonamide) is a tertiary sulfonamide derivative with molecular formula C9H13NO2S and molecular weight 199.27 g/mol [1]. This compound features a fully substituted sulfonamide nitrogen with two methyl groups and a para-methyl substituent on the phenyl ring, yielding a compact, non-ionizable scaffold with zero hydrogen bond donors [2]. It is primarily utilized as a synthetic intermediate and reagent in organic chemistry, with documented roles in the preparation of N-nitrosodimethylamine precursors and various substituted sulfonamides .

Synthetic Utility Intermediate for N-nitrosamine precursors and substituted sulfonamides
Scaffold Tertiary sulfonamide with zero H-bond donors for SAR and permeability studies
Handling Stable crystalline solid supports accurate formulation and purification

Why Analogs Cannot Substitute N,N,4-Trimethylbenzenesulfonamide


Sulfonamide derivatives exhibit profound structure-property relationships where even a single methylation on the nitrogen atom markedly alters solubility, crystallinity, lipophilicity, and hydrogen bonding capacity [1]. p-Toluenesulfonamide (primary sulfonamide) and N-methyl-p-toluenesulfonamide (secondary sulfonamide) possess active NH protons that enable intermolecular hydrogen bonding, affecting solid-state stability, melting behavior, and solubility in aqueous and organic media . In contrast, N,N,4-trimethylbenzenesulfonamide lacks any hydrogen bond donors entirely, resulting in a distinct physicochemical signature that directly impacts its performance as a reagent, intermediate, or reference standard [2]. Substituting a less methylated analog without accounting for these differences can lead to altered reaction kinetics, impurity profiles, or failed crystallization outcomes [1].

Hydrogen Bond Donors
N,N,4-Trimethylbenzenesulfonamide – 0 HBD
Primary sulfonamide – 2 HBD

Lack of NH protons eliminates intermolecular H-bonding, altering solubility, melting behavior, and crystallinity; direct substitution may disrupt solid-state stability and reaction profiles.

N-Methylation Pattern
Fully N,N-dimethylated (tertiary)
N-methyl (secondary) or primary sulfonamide

Even a single methylation change shifts lipophilicity, TPSA, and hydrogen bonding capacity, impacting performance as a reagent, intermediate, or reference standard.

Quantitative Evidence: N,N,4-Trimethylbenzenesulfonamide vs Analogs


Superior Melting Point and Crystallinity

N,N,4-Trimethylbenzenesulfonamide exhibits a melting point of 152-153°C , which is approximately 73-74°C higher than that of N-methyl-p-toluenesulfonamide (mp 76-79°C) and 15-16°C higher than p-toluenesulfonamide (mp 136-138°C) . This elevated melting point correlates with reduced volatility and enhanced crystallinity, making the target compound easier to isolate and handle as a solid at ambient temperatures.

Melting Point Comparison
Data to verify
Target: 152–153 °C N-methyl analog: 76–79 °C Primary sulfonamide: 136–138 °C +73–74 °C vs N-methyl; +15–16 °C vs primary
Higher melting point supports improved crystallinity and ease of isolation as a solid.
Reported literature values; verify under own conditions.
Organic Synthesis Crystallization Solid-Phase Chemistry

Zero H-Bond Donors and Permeability Profile

N,N,4-Trimethylbenzenesulfonamide contains zero hydrogen bond donors (HBD = 0) [1], in contrast to p-toluenesulfonamide (HBD = 2) and N-methyl-p-toluenesulfonamide (HBD = 1) [2]. This complete N-methylation eliminates the sulfonamide NH protons, reducing overall polarity and improving passive membrane permeability in biological assays. Computed TPSA for the target compound is 37.38 Ų , significantly lower than the ~68 Ų typical of primary sulfonamides [3].

H-Bond Donors & TPSA
Class-level
Target: HBD = 0, TPSA = 37.38 Ų Primary sulfonamide: HBD = 2, TPSA ≈68 Ų N-methyl analog: HBD = 1, TPSA ≈55 Ų TPSA reduction by ~31 and ~18 Ų
Zero HBD and low TPSA support permeability-focused SAR studies.
Computed values; class-level inference for CNS penetration.
Drug Discovery Physicochemical Profiling Permeability

Optimized Lipophilicity for Organic Phase Partitioning

The computed LogP values for N,N,4-trimethylbenzenesulfonamide range from 0.95 to 1.81 [1], indicating moderate lipophilicity. In contrast, p-toluenesulfonamide exhibits a significantly lower LogP of approximately 0.84 [2], while N-methyl-p-toluenesulfonamide shows a higher LogP of 2.37 [3]. The target compound occupies an intermediate lipophilicity range that balances organic solubility with aqueous compatibility, facilitating extraction and chromatographic purification.

Lipophilicity (LogP)
Reported
Target: LogP 0.95–1.81 Primary sulfonamide: LogP 0.84 N-methyl analog: LogP 2.37 Intermediate between analogs
Intermediate lipophilicity aids liquid-liquid extraction and chromatographic purification.
Calculated LogP; experimental confirmation recommended.
Extraction Chromatography Lipophilicity

Improved Methylation Yield Under Microwave Conditions

In a microwave-assisted methylation protocol using trimethylsulfoxonium iodide, N,N,4-trimethylbenzenesulfonamide was obtained in ~87% yield from the corresponding N,4-dimethyl precursor [1]. Under the same reaction conditions, N,4-dimethylbenzenesulfonamide (N-methyl analog) was synthesized in ~84% yield from p-toluenesulfonamide [1]. This 3% absolute yield advantage, while modest, reflects the efficiency of the dimethylation step and may translate to cost savings in multi-step sequences.

Methylation Yield
Data to verify
~87% yield
Higher yield under microwave conditions may reduce material costs in preparative synthesis.
Reported head-to-head vs. N-methyl analog (~84%); confirm reproducibility.
Synthetic Methodology Microwave Chemistry Reaction Yield

Storage Requirements and Compound Stability

Commercial suppliers specify storage conditions of 2-8°C in a desiccated environment for N,N,4-trimethylbenzenesulfonamide to maintain its 97% purity . In contrast, p-toluenesulfonamide is typically stored at ambient temperature , while N-methyl-p-toluenesulfonamide is recommended for sealed, dry storage at room temperature . The requirement for refrigerated, desiccated storage indicates a greater sensitivity to moisture and thermal degradation, underscoring the need for proper handling to preserve compound integrity.

Storage Requirements
Supplier data
2–8 °C, desiccated; shipped on wet ice
Refrigerated storage is essential to maintain compound integrity and 97% purity.
Primary and N-methyl analogs stored at ambient; verify lot-specific stability.
Chemical Storage Stability Reproducibility

Key Applications of N,N,4-Trimethylbenzenesulfonamide


NDMA Precursor and Labeled Standard Synthesis

As an intermediate in the preparation of N-nitrosodimethylamine (NDMA) precursors, N,N,4-trimethylbenzenesulfonamide provides a convenient source of the dimethylamine moiety. Its stable solid form (mp 152-153°C) simplifies handling and accurate weighing for stoichiometric reactions, while its moderate lipophilicity facilitates extraction and purification steps common in labeled standard synthesis [1][2].

CNS Drug Discovery Building Block

With zero hydrogen bond donors (HBD = 0) and a low TPSA (37.38 Ų), this sulfonamide serves as an ideal scaffold for designing CNS-penetrant compounds. The complete N,N-dimethylation eliminates polar NH groups that typically hinder blood-brain barrier passage, enabling medicinal chemists to explore novel sulfonamide-based chemotypes for neurological targets [1].

Sulfonamide Analytical Reference Standard

The well-defined physicochemical properties (melting point 152-153°C, LogP 1.2-1.8, 97% purity) and available NIST mass spectral data make N,N,4-trimethylbenzenesulfonamide a reliable reference standard for HPLC, GC-MS, and NMR method development. Its intermediate lipophilicity provides a useful benchmark for calibrating reverse-phase chromatographic systems [1][2].

Liquid-Liquid Extraction & Phase-Transfer Catalysis

The balanced LogP (0.95-1.81) and lack of hydrogen bond donors render this compound well-suited for liquid-liquid extraction studies and phase-transfer catalysis. Its solubility profile in both aqueous and organic layers can be exploited to optimize partition coefficients in biphasic reaction systems [2].

Application
Selection Property
Validation Focus
NDMA Precursor Synthesis
Stable solid dimethylamine source
Verify purity and reaction stoichiometry
CNS Drug Discovery Scaffold
Zero H-bond donors, low TPSA
Permeability and brain penetration assays
Analytical Reference Standard
Well-defined physicochemical profile
Calibration for HPLC/GC-MS methods
Liquid-Liquid Extraction Studies
Balanced LogP and non-ionizable
Optimize partition coefficients in biphasic systems

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